3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione
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Overview
Description
3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a complex heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione typically involves the reaction of 4-methoxyphenyl derivatives with triazole precursors under specific conditions. One common method involves the use of refluxing ethanol in the presence of a catalytic amount of piperidine . The reaction is carried out for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under continuous flow conditions .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and various amines are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have enhanced biological activities and different physicochemical properties.
Scientific Research Applications
3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor binder.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Uniqueness
What sets 3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione apart is its specific substitution pattern and the presence of two 4-methoxyphenyl groups
Properties
CAS No. |
62442-19-7 |
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Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,5-bis(4-methoxyphenyl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione |
InChI |
InChI=1S/C18H18N4O4/c1-25-13-7-3-11(4-8-13)15-19-17(23)22-16(20-18(24)21(15)22)12-5-9-14(26-2)10-6-12/h3-10,15-16H,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
LFANLKCCGBGRGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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